

AZD6918 versus entrectinib in Trk-fusion cancers

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Compound of Interest

Compound Name: AZD6918

Cat. No.: B1666230

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A comparative analysis of **AZD6918** and entrectinib for the treatment of Tropomyosin receptor kinase (Trk) fusion-positive cancers reveals a significant disparity in their developmental stages and the availability of clinical data. Entrectinib is an established, FDA-approved therapeutic with a well-documented efficacy and safety profile in this patient population. In contrast, **AZD6918** is a preclinical candidate with limited publicly available information, primarily from neuroblastoma models.

This guide provides a comprehensive overview of entrectinib, leveraging extensive clinical trial data, and presents the currently available preclinical information for **AZD6918** to offer a comparative perspective for researchers, scientists, and drug development professionals.

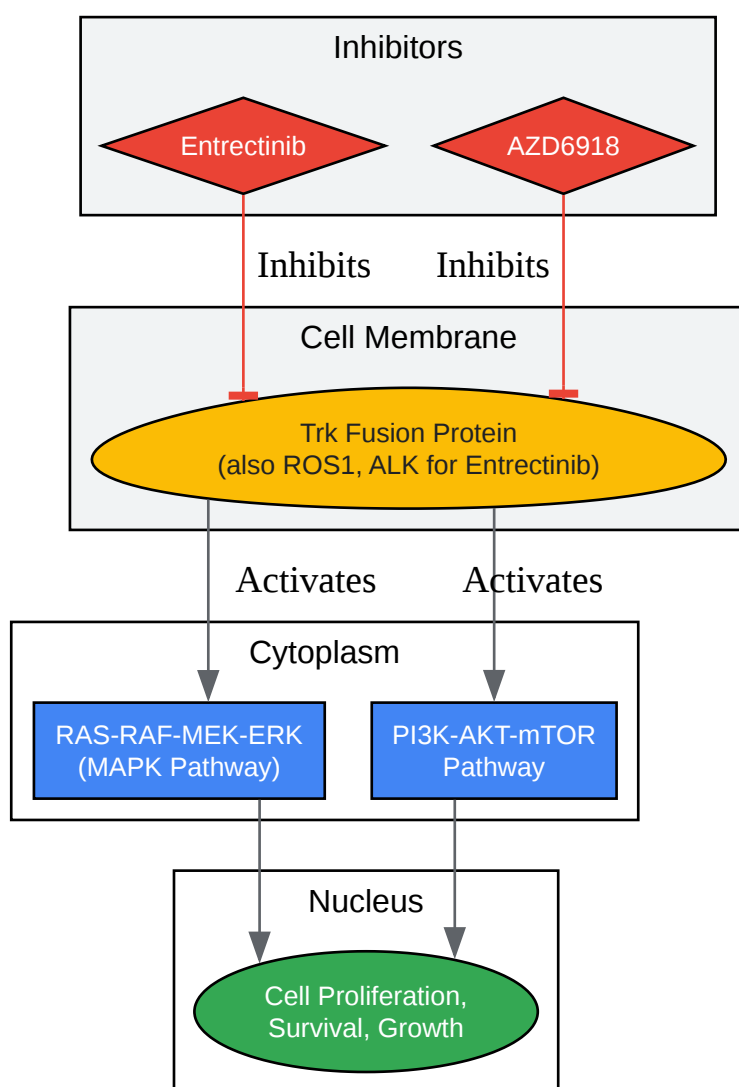
Mechanism of Action

Both **AZD6918** and entrectinib are inhibitors of Trk proteins (TrkA, TrkB, and TrkC), which are encoded by the NTRK genes. In Trk-fusion cancers, an NTRK gene fuses with an unrelated gene, leading to the production of an altered Trk fusion protein.^[1] This fusion protein is constitutively active, driving uncontrolled cell growth and tumor formation.^[1] By inhibiting the kinase activity of these Trk fusion proteins, both drugs aim to block downstream signaling pathways, thereby suppressing tumor growth and inducing cancer cell death.^{[2][3]}

Entrectinib is a multi-targeted tyrosine kinase inhibitor that, in addition to the Trk family, also targets ROS1 and ALK fusion proteins.^{[4][5]} It functions as an ATP competitor to inhibit TrkA, TrkB, and TrkC, as well as ROS1 and ALK.^{[2][4]} This inhibition blocks downstream signaling pathways such as the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell

proliferation and survival.[2] A key feature of entrectinib is its ability to cross the blood-brain barrier, making it an effective treatment for patients with central nervous system (CNS) metastases.[2][6]

AZD6918 is described as an orally available and selective Trk tyrosine kinase inhibitor.[3][7] Its mechanism involves binding to Trk, which prevents neurotrophin-Trk interaction and subsequent activation. This action is expected to lead to cell cycle arrest and apoptosis in tumor cells expressing Trk.[3] Preclinical studies have shown that **AZD6918** can induce cell death on its own and can also increase the sensitivity of neuroblastoma cells to chemotherapy.[8][9]



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Caption: Simplified signaling pathway of Trk-fusion proteins and inhibition by Entrectinib and AZD6918.

Efficacy in Trk-Fusion Cancers

Entrectinib: Clinical Data

The efficacy of entrectinib in patients with NTRK fusion-positive solid tumors has been established through an integrated analysis of three Phase 1/2 clinical trials: ALKA-372-001, STARTRK-1, and STARTRK-2.^{[6][10]} These trials enrolled patients with a variety of tumor types harboring NTRK fusions.

Efficacy Endpoint	Integrated Analysis Result (Efficacy-Evaluable Population)	Reference
Objective Response Rate (ORR)	61.3% (n=92/150)	[11]
Complete Response (CR)	16.7% (25 of 150 patients)	[11]
Median Duration of Response (DoR)	20.0 months	[11]
Median Progression-Free Survival (PFS)	13.8 months	[11]
Median Overall Survival (OS)	37.1 months	[11]
Intracranial ORR (in patients with measurable CNS metastases)	69.2% (n=9/13)	[11]
Median Intracranial DoR	17.2 months	[11]

Data from an updated integrated analysis with a median follow-up of 30.6 months.^[11]

Responses to entrectinib were observed across a wide range of cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer, mammary analogue secretory carcinoma (MASC), melanoma, and renal cell carcinoma.^[12] The drug has demonstrated durable and clinically meaningful responses, including in patients with baseline CNS metastases.^{[6][11]}

AZD6918: Preclinical Data

To date, there is no publicly available clinical data for **AZD6918** in Trk-fusion cancers. The available information is from a preclinical study in neuroblastoma, which often expresses TrkB. In this study, **AZD6918** was shown to induce cell death as a single agent in TrkB-expressing neuroblastoma cells.[8][9] When combined with the chemotherapy agent etoposide, **AZD6918** demonstrated a significantly stronger anti-tumor effect and survival advantage in mouse xenograft models compared to either agent alone.[8][9] While these findings are promising, they are in a different context than Trk-fusion driven cancers and require further investigation.

Safety and Tolerability

Entrectinib

Entrectinib has a manageable safety profile. In the integrated safety population (N=235), the most common treatment-related adverse events (TRAEs) were Grade 1 or 2.[11]

Adverse Event (Any Grade)	Percentage of Patients	Reference
Dysgeusia (altered taste)	36.6%	[11]
Diarrhea	29.8%	[11]
Weight Increase	28.5%	[11]
Constipation	27.9%	[13]
Fatigue	27.9%	[13]
Peripheral Edema	23.5%	[13]
Dizziness	23.5%	[13]

The most common Grade 3 or 4 TRAEs included increased weight and anemia.[6] TRAEs led to dose interruptions, reductions, and discontinuations in 32.8%, 24.3%, and 7.2% of patients, respectively.[11] No treatment-related deaths were reported in the pivotal trials.[6]

AZD6918

As **AZD6918** has not yet been extensively studied in humans, there is no clinical safety data available.

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are representative methodologies for key experiments used in the evaluation of Trk inhibitors.

Kinase Inhibition Assay

This assay is used to determine the potency of a compound against a specific kinase.

Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a drug (e.g., entrectinib, **AZD6918**) against Trk kinases.

Methodology:

- Recombinant TrkA, TrkB, or TrkC kinase is incubated with a specific substrate and ATP.
- The drug, at varying concentrations, is added to the reaction mixture.
- The kinase reaction is allowed to proceed for a set period at a controlled temperature.
- The reaction is stopped, and the amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based method.
- The percentage of kinase inhibition is calculated for each drug concentration.
- The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve.

Note: Entrectinib has demonstrated IC₅₀ values of 1.7 nM for TrkA and 0.2 nM for ROS1.[\[5\]](#)

Cell Viability Assay

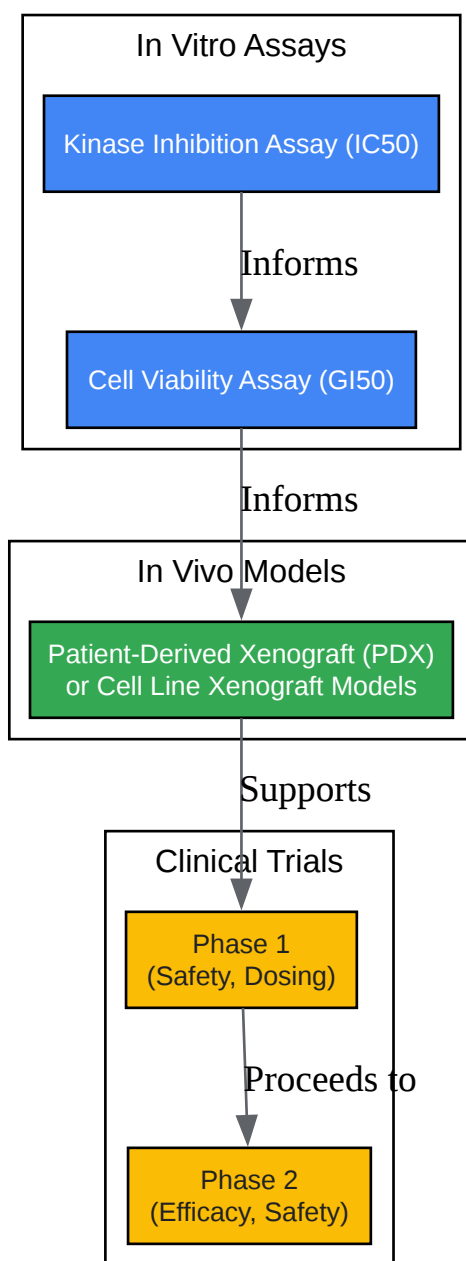
This assay measures the effect of a drug on the proliferation and survival of cancer cells.

Objective: To assess the anti-proliferative effect of a drug on Trk-fusion positive cancer cell lines.

Methodology:

- Trk-fusion positive cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- The cells are then treated with the drug at a range of concentrations for a specified period (e.g., 72 hours).
- A reagent such as CellTiter-Glo® (Promega) is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
- Luminescence is measured using a plate reader.
- The results are expressed as a percentage of the viability of untreated control cells, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is calculated.

Note: In preclinical studies, entrectinib has been shown to block cell proliferation and induce apoptosis in cell lines with NTRK gene rearrangements.[\[14\]](#)



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